molecular formula C23H23F3N2O6 B2602075 9H-Fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid CAS No. 2460756-18-5

9H-Fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid

Cat. No. B2602075
CAS RN: 2460756-18-5
M. Wt: 480.44
InChI Key: FVAIZRYWMUFXQY-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The 9H-fluoren-9-ylmethyl group suggests the presence of a fluorene moiety, which is a polycyclic aromatic hydrocarbon composed of naphthalene and a central methylene bridge .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amine with an isocyanate to form the carbamate group. The fluorene moiety could be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure would be characterized by the presence of the fluorene and carbamate groups. The fluorene group is a tricyclic structure with a methylene bridge across the central ring, while the carbamate group consists of an amine group bonded to a carbonyl group, which is in turn bonded to an alcohol group .


Chemical Reactions Analysis

Carbamates are generally stable compounds but can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, carbamates are polar due to the presence of the carbonyl and alcohol groups, and fluorenes are relatively nonpolar due to the aromatic rings .

Scientific Research Applications

Protecting Groups in Peptide Synthesis

The 9H-fluorenylmethoxycarbonyl (Fmoc) group is extensively used as a protecting group for amino acids during the synthesis of peptides. The Fmoc group provides stability against acid-sensitive functionalities while being removable under basic conditions, thus facilitating the step-wise construction of peptide chains. For example, the Fmoc group has been utilized in the solid-phase synthesis of model peptides, demonstrating its utility in protecting the amino group during peptide elongation processes (Han & Bárány, 1997).

Crystallographic Studies

Research has also been conducted on the crystal structure of compounds related to Fmoc-protected amino acids. These studies provide insights into the molecular conformations and interactions of protected amino acids, which are crucial for understanding the mechanisms of peptide synthesis and designing more efficient synthesis protocols (Yamada, Hashizume, & Shimizu, 2008).

Synthesis Methodologies

Innovative synthesis methods have been developed using Fmoc and related compounds. These methodologies include the use of Fmoc groups for protecting hydroxy-groups, demonstrating the versatility of Fmoc chemistry beyond amino protection. The Fmoc group can be removed under mild conditions, preserving other sensitive functionalities within the molecule (Gioeli & Chattopadhyaya, 1982).

Advanced Organic Synthesis

Research on the use of Fmoc chemistry has extended to the synthesis of complex organic molecules, such as oligomers derived from neuraminic acid analogues. These studies highlight the utility of Fmoc-protected intermediates in constructing complex molecules, which could have implications for the development of new drugs and biomaterials (Gregar & Gervay-Hague, 2004).

Novel Applications

Further research has explored novel applications of Fmoc chemistry, such as in the synthesis of peptide amides using modified benzhydrylamine handles. This demonstrates the ongoing innovation in peptide synthesis methodologies, enabling the creation of peptides with specific terminal functionalities under mild conditions (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some carbamates are used as pesticides and work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects .

Safety and Hazards

Like all chemicals, proper handling and storage are important to ensure safety. Some carbamates can be toxic, particularly if they are designed to inhibit acetylcholinesterase .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4.C2HF3O2/c22-17-10-25-20-18(11-26-19(17)20)23-21(24)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;3-2(4,5)1(6)7/h1-8,16-20H,9-11,22H2,(H,23,24);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAIZRYWMUFXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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